Docloxythepin
Description
Doxepin hydrochloride is a tricyclic antidepressant (TCA) with a dibenzoxepin-derived structure, chemically designated as (3-dibenz[b,e]oxepin-11(6H)ylidene)-N,N-dimethylpropanamine hydrochloride. It exists as a mixture of (E) and (Z) isomers and is primarily used to treat major depressive disorder, anxiety, and chronic pruritus due to its potent antihistaminic (H1 receptor antagonism) and serotonin/norepinephrine reuptake inhibition properties .
The compound’s molecular formula is C₁₉H₂₁NO·HCl, with a molecular weight of 315.84 g/mol (279.38 + 36.46) . Its synthesis involves multistep organic reactions, including cyclization and alkylation, with stringent quality control measures to ensure resolution of related impurities such as doxepin related compound A and B during chromatographic analysis .
Properties
CAS No. |
56934-18-0 |
|---|---|
Molecular Formula |
C20H23ClN2OS |
Molecular Weight |
374.9 g/mol |
IUPAC Name |
2-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C20H23ClN2OS/c21-16-5-6-19-15(13-16)14-18(17-3-1-2-4-20(17)25-19)23-9-7-22(8-10-23)11-12-24/h1-6,13,18,24H,7-12,14H2 |
InChI Key |
BMQLWINJIGEDEK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)C2CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C24 |
Canonical SMILES |
C1CN(CCN1CCO)C2CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C24 |
Synonyms |
2-chloro-10-(4-(2-hydroxyethyl)piperazino)-10,11- dihydrodibenzo(b,f)thiepin docloxythepin docloxythepin, 14C-labeled dokloxytepin dokloxythepine |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Molecular and Analytical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference | Primary Use |
|---|---|---|---|---|
| Doxepin.HCl | C₁₉H₂₁NO·HCl | 315.84 | Dibenzoxepin backbone | Depression, pruritus |
| Dothiepin.HCl | C₁₉H₂₁NS·HCl | 295.44 + 36.46 = 331.90 | Sulfur atom replaces oxygen in the ring | Depression |
| Doxepin-D3.HCl | C₁₉H₁₈D₃NO·HCl | 282.40 + 36.46 = 318.86 | Deuterium substitution at three positions | Isotopic labeling for metabolic studies |
Key Findings :
- Dothiepin shares a tricyclic structure with doxepin but replaces the oxygen atom in the central ring with sulfur, altering pharmacokinetics and receptor binding affinity . This substitution reduces its antihistaminic potency compared to doxepin but enhances serotonin reuptake inhibition .
- Doxepin-D3 (deuterated doxepin) is used in analytical and metabolic studies to track drug distribution and degradation pathways without altering therapeutic activity .
Functional Analogs: Amitriptyline and Imipramine
Table 2: Pharmacological and Clinical Comparison
| Parameter | Doxepin.HCl | Amitriptyline | Imipramine |
|---|---|---|---|
| Receptor Affinity | High H1, moderate SERT | Moderate H1, high SERT | Low H1, high NET |
| Half-life (hrs) | 15–30 | 10–26 | 8–16 |
| Metabolite | Desmethyldoxepin | Nortriptyline | Desipramine |
| Sedative Effect | Strong | Moderate | Weak |
Key Findings :
- Amitriptyline has a higher serotonin reuptake inhibition (SERT) ratio than doxepin, making it more effective for neuropathic pain but with greater anticholinergic side effects .
- Imipramine prioritizes norepinephrine reuptake inhibition (NET), which is less sedating but less effective for pruritus .
Isomeric Purity and Analytical Challenges
Doxepin’s (E) and (Z) isomers require high-performance liquid chromatography (HPLC) with a resolution (R) ≥1.5 to separate impurities like doxepin related compound A (RRRT 0.7) and B (RRRT 1.0) . In contrast, dothiepin lacks isomer complexity but requires sulfur-specific detection methods .
Research and Clinical Implications
- Efficacy : Doxepin’s dual action on H1 and SERT/NET receptors makes it uniquely suited for depression with comorbid pruritus, whereas dothiepin is reserved for refractory depression due to its narrower safety profile .
- Safety : Doxepin’s sedative effects necessitate lower nighttime dosing, while deuterated analogs mitigate drug-drug interaction risks in polypharmacy .
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